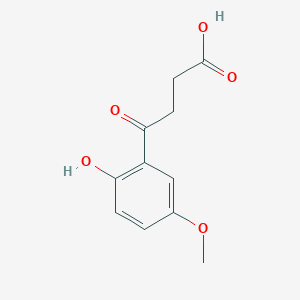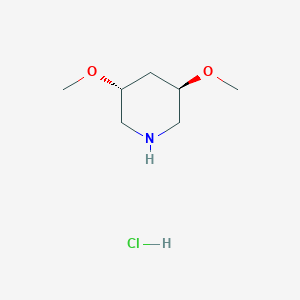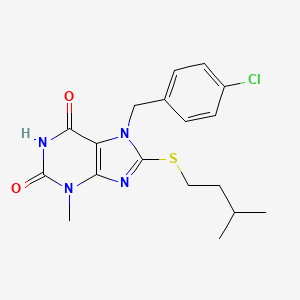
7-(4-chlorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-chlorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as CPITP, is a synthetic compound that has been extensively studied in scientific research. CPITP belongs to the class of purine derivatives and has been found to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
Bioactive Heterocyclic Substituents in Medicinal Chemistry
- A comprehensive review highlighted the significance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in medicinal chemistry, particularly in purine and pyrimidine nucleobases, nucleosides, and their analogues. The review covers 135 heteroaryl-substituted and 35 aryl-substituted derivatives and discusses the modifications performed on the lead compound structure to optimize activity and selectivity for various therapeutic applications, including antiviral, antitumor, antimycobacterial, and antiparkinsonian activities (Ostrowski, 2022).
Purine-utilizing Enzymes Inhibitors
- Another study focused on purine-utilizing enzymes (PUEs) which are involved in the catabolism of nitrogen-containing bases, purines, and pyrimidines, and play a vital role in several diseases including malaria, cancer, rheumatoid arthritis, inflammation, tissue rejection, and autoimmune disorders. The review discusses a broad spectrum of medicinal activities exhibited by heterocyclics as purine-utilizing enzyme inhibitors (PUEIs), emphasizing the balance between empirical and rational approaches in the design and development of new PUEIs (Chauhan & Kumar, 2015).
Role of Tautomerism in Nucleic Acid Bases
- The study on the tautomerism of nucleic acid bases sheds light on how tautomeric equilibria of purine and pyrimidine bases may change due to interactions with their environment. It reviews the change in stabilities of tautomers as a result of these interactions, providing insight into the structural and environmental factors influencing the stability and reactivity of nucleic acid bases and their analogues (Person et al., 1989).
Propriétés
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-11(2)8-9-26-18-20-15-14(16(24)21-17(25)22(15)3)23(18)10-12-4-6-13(19)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSATWIZIRGDNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)
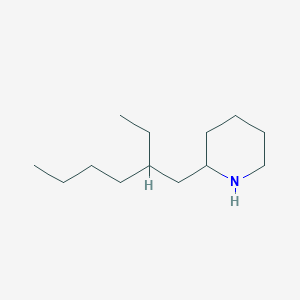
![2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B2405617.png)
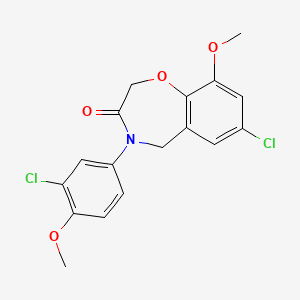
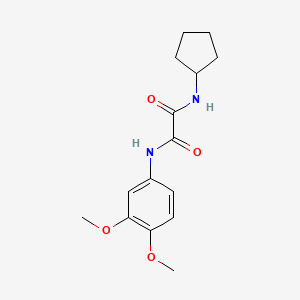
![2-(ethylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2405624.png)
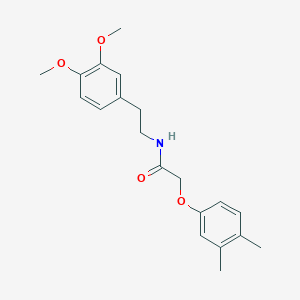
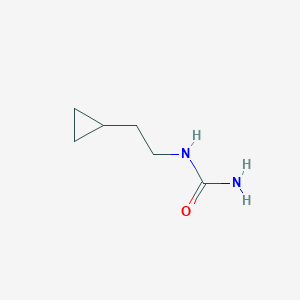
![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)
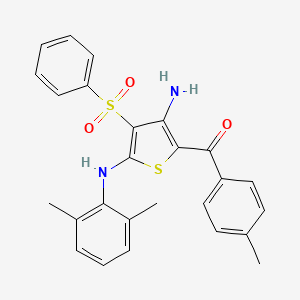
![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)
